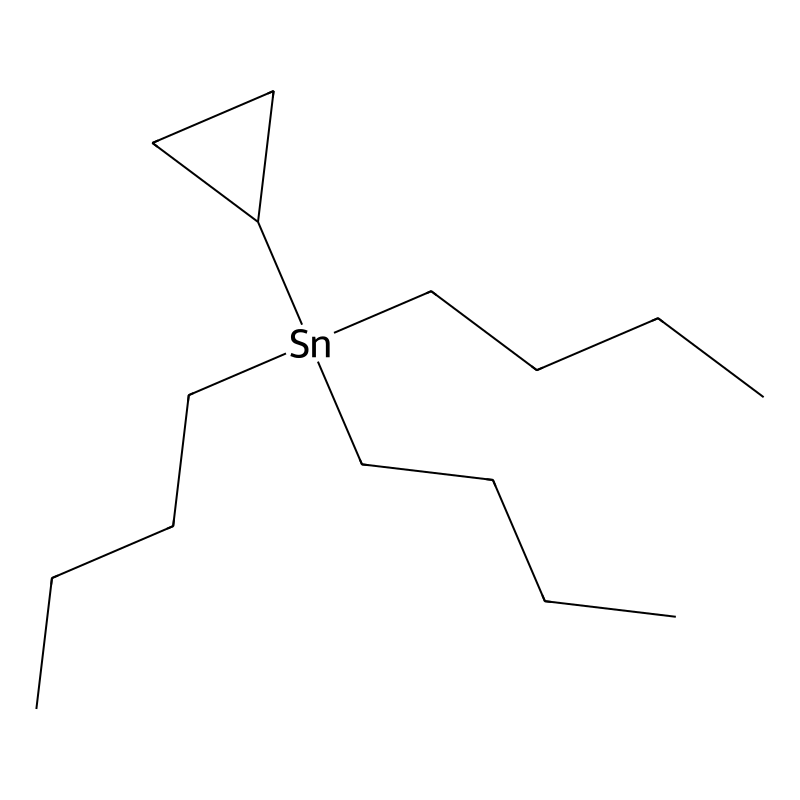Cyclopropyltributylstannane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cyclopropyltributylstannane
Organic Synthesis
Cyclopropanes are used as versatile building blocks in organic synthesis.
Medicinal Chemistry
Cyclopropanes are found in many biologically active natural products and pharmaceuticals.
Materials Science
The unique properties of cyclopropanes have also made them useful in materials science.
(4+3) Cycloaddition in Synthesis of Natural Products
(4+3) Cycloadditions have been widely applied in synthesis, especially in the synthesis of natural products . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
Peptide Applications
Synthetic peptides have found their places in biochemistry, molecular biology, and immunology . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, and the design of novel enzymes . Synthetic peptides can be manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .
Biotechnology
Biotech companies have discovered new peptides that hold valuable pharmacologic properties . The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications .
Cyclopropene Chemistry
The transformations of cyclopropenes have attracted the attention of organic chemists for decades . As readily accessible strained carbocycles, cyclopropenes show a diverse range of reactivities . This includes reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
Bottlebrush Copolymers
Bottlebrush copolymers contain two (or more) different types of polymeric side-chains . Recent work has explored the diverse properties and functions of bottlebrush polymers and copolymers in solutions, films, and melts, and applications explored include photonic materials, bottlebrush films for lithographic patterning, drug delivery, and tumor .
Cyclopropyltributylstannane is an organotin compound characterized by the presence of a cyclopropyl group and three butyl groups attached to a tin atom. Its molecular formula is , and it is known for its unique structural features that contribute to its reactivity and applications in organic synthesis. The compound has garnered interest due to its potential in various
Cyclopropyltributylstannane is primarily utilized in the Stille Reaction, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. In this reaction, cyclopropyltributylstannane can transfer the cyclopropyl group to various electrophiles, although the yields may vary based on the substrate used . This compound can also participate in reactions involving halogenated compounds, facilitating the formation of more complex organic molecules.
Cyclopropyltributylstannane can be synthesized through various methods, including:
- Direct Stannylation: This involves reacting cyclopropyl bromide with tributyltin hydride in the presence of a suitable catalyst.
- Cross-Coupling Reactions: Utilizing organolithium or Grignard reagents with tributyltin chloride can also yield cyclopropyltributylstannane.
- Stille Reaction: The compound can be generated as a product when employing other organotin compounds in palladium-catalyzed coupling reactions .
Cyclopropyltributylstannane finds applications primarily in organic synthesis, particularly in:
- Cross-Coupling Reactions: It serves as a versatile reagent for forming carbon-carbon bonds.
- Synthesis of Complex Molecules: The compound is useful for constructing complex organic structures, particularly in medicinal chemistry and material science.
Interaction studies involving cyclopropyltributylstannane often focus on its reactivity with various electrophiles in cross-coupling reactions. The efficiency of these interactions can depend on factors such as the nature of the electrophile and reaction conditions. While detailed interaction studies specific to this compound are scarce, its behavior in Stille-type reactions has been documented, indicating its utility in forming desired products under appropriate conditions .
Cyclopropyltributylstannane shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Cyclobutyltributyltin | Contains a cyclobutyl group | Smaller ring size compared to cyclopropyl |
| Tricyclohexylstannane | Three cyclohexyl groups | Larger alkyl groups provide different sterics |
| Phenyltri-n-butyltin | Contains a phenyl group | Aromatic character influences reactivity |
Cyclopropyltributylstannane's distinct cyclopropyl structure allows for unique reactivity patterns not observed in larger or more aromatic organotin compounds, making it particularly valuable for specific synthetic applications.







